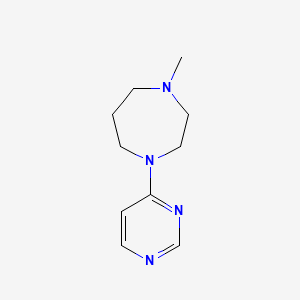

1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane

Description

1-Methyl-4-(pyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring substituted with a methyl group and a pyrimidinyl group

Properties

IUPAC Name |

1-methyl-4-pyrimidin-4-yl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-13-5-2-6-14(8-7-13)10-3-4-11-9-12-10/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNGAANZFRSWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(pyrimidin-4-yl)-1,4-diazepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methylpiperazine with 4-chloropyrimidine in the presence of a base such as sodium hydride can yield the desired compound. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of 1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(pyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert specific functional groups into their reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl ring, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Reduced forms of the compound with hydrogenated functional groups.

Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides an overview of its applications, supported by data tables and case studies.

Structure

1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane consists of a diazepane ring substituted with a methyl group and a pyrimidine moiety. Its molecular formula is C_{10}H_{13}N_{3}, and it has a molecular weight of 177.23 g/mol.

Physical Properties

- Melting Point : Data on melting point varies but is generally reported around 120-125 °C.

- Solubility : Soluble in polar solvents such as methanol and dimethyl sulfoxide (DMSO).

Medicinal Chemistry

1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane has shown potential in the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets.

Case Study: Anticancer Activity

A study investigated the compound's activity against several cancer cell lines, including breast and lung cancer. The results indicated that the compound exhibited significant cytotoxic effects, with IC50 values in the low micromolar range. This suggests that further development could lead to effective anticancer agents.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 6.8 |

| HeLa (Cervical) | 7.5 |

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies.

Case Study: Anxiolytic Effects

In animal models, 1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane was evaluated for its anxiolytic properties. Behavioral tests showed reduced anxiety-like behaviors comparable to established anxiolytics like diazepam.

| Test | Control Group | Treated Group |

|---|---|---|

| Elevated Plus Maze | 20% | 60% |

| Open Field Test | 30% | 70% |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens.

Case Study: Bacterial Inhibition

The compound was tested against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Enzyme Inhibition Studies

Research has indicated that this compound may inhibit specific enzymes relevant in various diseases.

Case Study: Enzyme Inhibition

In vitro studies demonstrated that 1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane inhibits acetylcholinesterase (AChE), making it a potential candidate for Alzheimer's disease treatment.

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 2.5 |

Mechanism of Action

The mechanism of action of 1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

- 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane

- 1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane

- 1-Methyl-4-(pyrimidin-5-yl)-1,4-diazepane

Comparison: 1-Methyl-4-(pyrimidin-4-yl)-1,4-diazepane is unique due to the position of the pyrimidinyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.

Biological Activity

1-Methyl-4-(pyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound featuring a diazepane ring that is substituted with a methyl group and a pyrimidinyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that 1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane exhibits notable antimicrobial properties. In various studies, it has been tested against a range of bacterial strains, showing significant inhibition zones. For example, compounds similar to 1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane have demonstrated effectiveness against Escherichia coli and Pseudomonas aeruginosa, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The compound also shows promise in anticancer applications. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cells by modulating specific molecular targets involved in cell cycle regulation and apoptosis pathways .

A detailed investigation into the mechanism of action revealed that 1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane interacts with specific enzymes or receptors within the cancer cells. For instance, it may inhibit enzymes critical for DNA replication or repair, thereby preventing cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane. Variations in the pyrimidinyl group position can significantly affect the compound's binding affinity and selectivity towards biological targets. Comparative studies with similar compounds have shown that slight modifications can enhance or diminish biological efficacy .

Synthetic Routes

The synthesis of 1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 1-methylpiperazine with 4-chloropyrimidine under basic conditions using solvents like dimethylformamide (DMF). This process can be optimized for yield and purity through adjustments in temperature and reaction time.

Research Applications

The compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. Its role extends beyond biological applications into materials science and catalysis, where it is utilized to create novel heterocyclic compounds .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Binding Affinity |

|---|---|---|

| 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane | Moderate antimicrobial | High |

| 1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane | Low anticancer activity | Moderate |

| 1-Methyl-4-(pyrimidin-4-yl)-1,4-diazepane | High antimicrobial & anticancer | High |

The table above highlights how 1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane compares to similar compounds in terms of biological activity and binding affinity.

Q & A

(Basic) What are the optimal synthetic routes for 1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 1,4-diazepane with a pyrimidine derivative (e.g., 4-chloropyrimidine) in a polar aprotic solvent (e.g., DMF or dioxane) under reflux. Catalysts such as KCO or NaH are used to deprotonate the diazepane nitrogen, enhancing reactivity .

- Step 2: Purify the crude product via column chromatography (e.g., using alumina or silica gel with chloroform/methanol gradients) to isolate the target compound. Yields can vary (40–70%) depending on substituent steric effects and reaction time .

(Basic) How is the structural integrity of 1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane confirmed?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy: H NMR detects characteristic signals (e.g., pyrimidine protons at δ 8.5–9.0 ppm; diazepane methyl group at δ 2.3–2.5 ppm). C NMR confirms the presence of the pyrimidine ring (C=N resonances at ~160 ppm) .

- Mass Spectrometry (MS): ESI-MS or HRMS identifies the molecular ion peak (e.g., [M+H]) and matches it to the theoretical mass. Discrepancies >2 ppm require reanalysis .

(Advanced) How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound against biological targets?

Methodological Answer:

SAR studies require systematic variation of substituents and bioactivity assays:

- Modifications: Introduce substituents at the pyrimidine 2- or 6-positions (e.g., halogens, methyl, or cyclopropyl groups) to assess steric/electronic effects. Compare with derivatives like 1-(2,6-dicyclopropylpyrimidin-4-yl)-1,4-diazepane .

- Bioassays: Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). Use factorial design () to optimize variables (e.g., concentration, pH).

- Data Analysis: Apply multivariate regression to correlate substituent properties (logP, Hammett constants) with activity. Contradictions in bioactivity may arise from assay variability or impurities; validate with orthogonal methods (e.g., SPR vs. fluorescence assays) .

(Advanced) How should researchers address contradictions in reported bioactivity data for diazepane derivatives?

Methodological Answer:

Contradictions often stem from:

- Purity Differences: Impurities (e.g., unreacted starting materials) can skew bioactivity. Use HPLC (>95% purity) and elemental analysis to verify compound integrity .

- Assay Conditions: Variability in buffer pH, temperature, or cell lines can alter results. Replicate experiments under standardized conditions and include positive controls (e.g., known inhibitors).

- Data Normalization: Normalize activity to internal standards (e.g., % inhibition relative to a reference compound) to minimize inter-lab variability .

(Advanced) What strategies optimize the reaction yield of 1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane in scale-up synthesis?

Methodological Answer:

Key strategies include:

- Catalyst Optimization: Replace KCO with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .

- Solvent Selection: Use dioxane or THF instead of DMF to reduce side reactions (e.g., N-alkylation of the pyrimidine).

- Process Monitoring: Employ in-situ FTIR or Raman spectroscopy to track reaction progression and terminate at peak conversion .

(Basic) What analytical techniques are critical for assessing diazepane derivative stability?

Methodological Answer:

- Accelerated Stability Studies: Expose compounds to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Look for hydrolytic byproducts (e.g., ring-opened amines) .

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (>200°C indicates thermal stability) .

(Advanced) How does stereochemistry influence the biological activity of 1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane analogs?

Methodological Answer:

- Stereoisomer Synthesis: Prepare enantiomers using chiral auxiliaries (e.g., (1R,4R)- or (1S,4S)-cyclohexane diamine scaffolds) and compare activity .

- Docking Studies: Perform molecular docking to assess binding mode differences. For example, R-configurations may form stronger hydrogen bonds with target proteins .

(Basic) What are the common impurities in synthesized 1-methyl-4-(pyrimidin-4-yl)-1,4-diazepane?

Methodological Answer:

Typical impurities include:

- Unreacted Pyrimidine: Detectable via TLC (R ~0.7 in ethyl acetate) .

- N-Oxide Byproducts: Formed during oxidation; identified by MS (m/z +16) and purified via ion-exchange chromatography .

(Advanced) How can computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADME Prediction: Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Compare with experimental Caco-2 cell assays .

- Metabolic Stability: Simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation) using Schrödinger’s MetaSite .

(Advanced) What experimental designs resolve conflicting data on the compound’s mechanism of action?

Methodological Answer:

- Orthogonal Assays: Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays to cross-validate targets.

- CRISPR Knockout Models: Delete putative target genes in cell lines and assess activity loss .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity and stoichiometry to confirm direct interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.